

Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Bromo-Isothiazoles

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Compound of Interest

Compound Name: 4-Bromo-3-methyl-isothiazol-5-
ylamine

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Introduction

The isothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] The introduction of an amino group at the 4-position of the isothiazole ring can significantly modulate the pharmacological properties of these molecules, leading to the development of novel therapeutics. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds and represents a key strategy for the synthesis of 4-amino-isothiazole derivatives.[2][3] This reaction is renowned for its broad substrate scope and tolerance of various functional groups, making it an invaluable tool in drug discovery and development.[4]

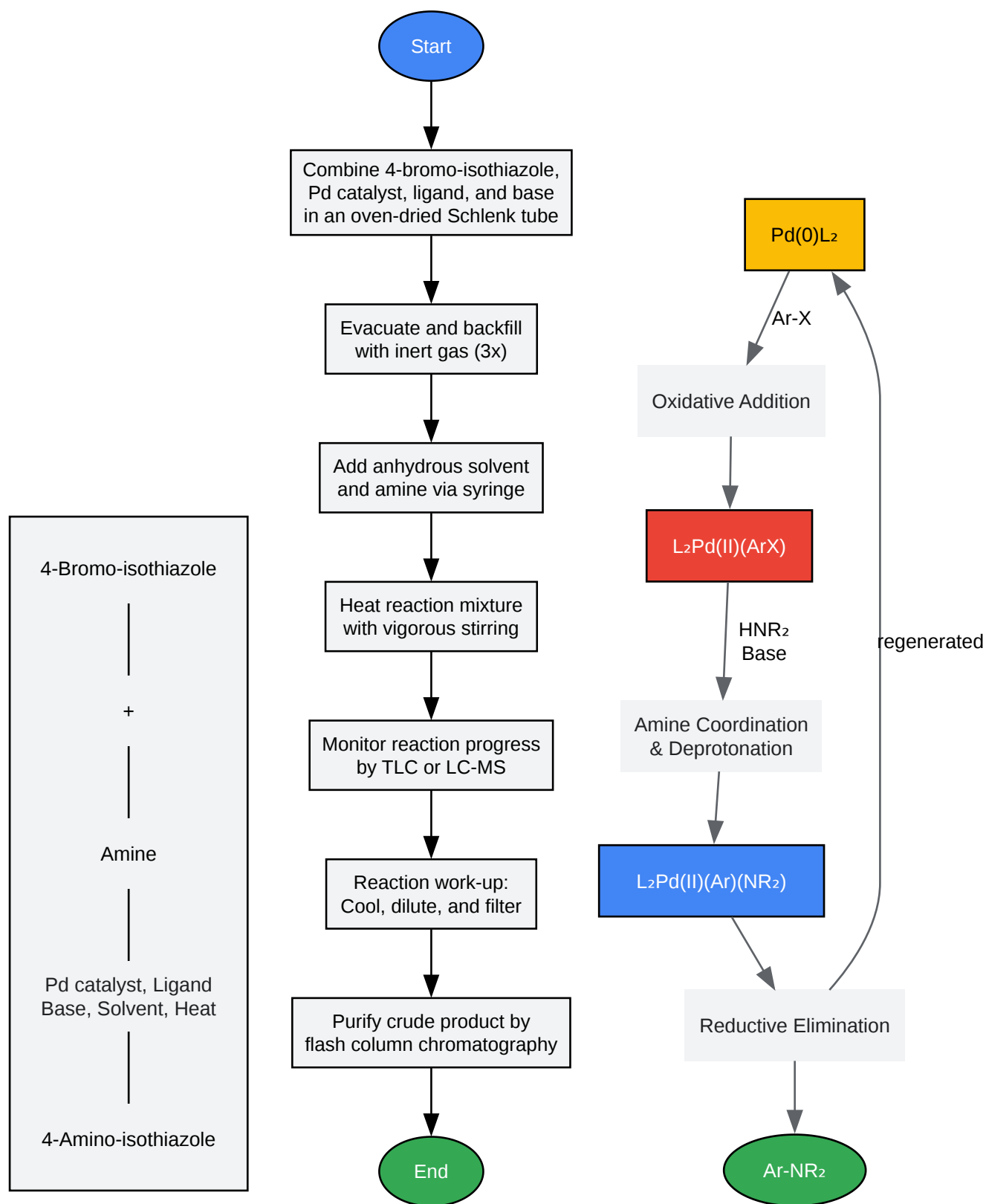
4-Amino-isothiazole derivatives have shown promise as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[5] Dysregulation of these pathways is a hallmark of many diseases, including cancer. For instance, certain aminothiazole derivatives have been identified as potent inhibitors of c-Met, a receptor tyrosine kinase whose aberrant signaling is implicated in tumor growth, metastasis, and angiogenesis.[6] Additionally, other aminothiazole-containing molecules have demonstrated inhibitory activity against glutaminase, a key enzyme in cancer cell metabolism.[5] The synthesis of diverse libraries of 4-

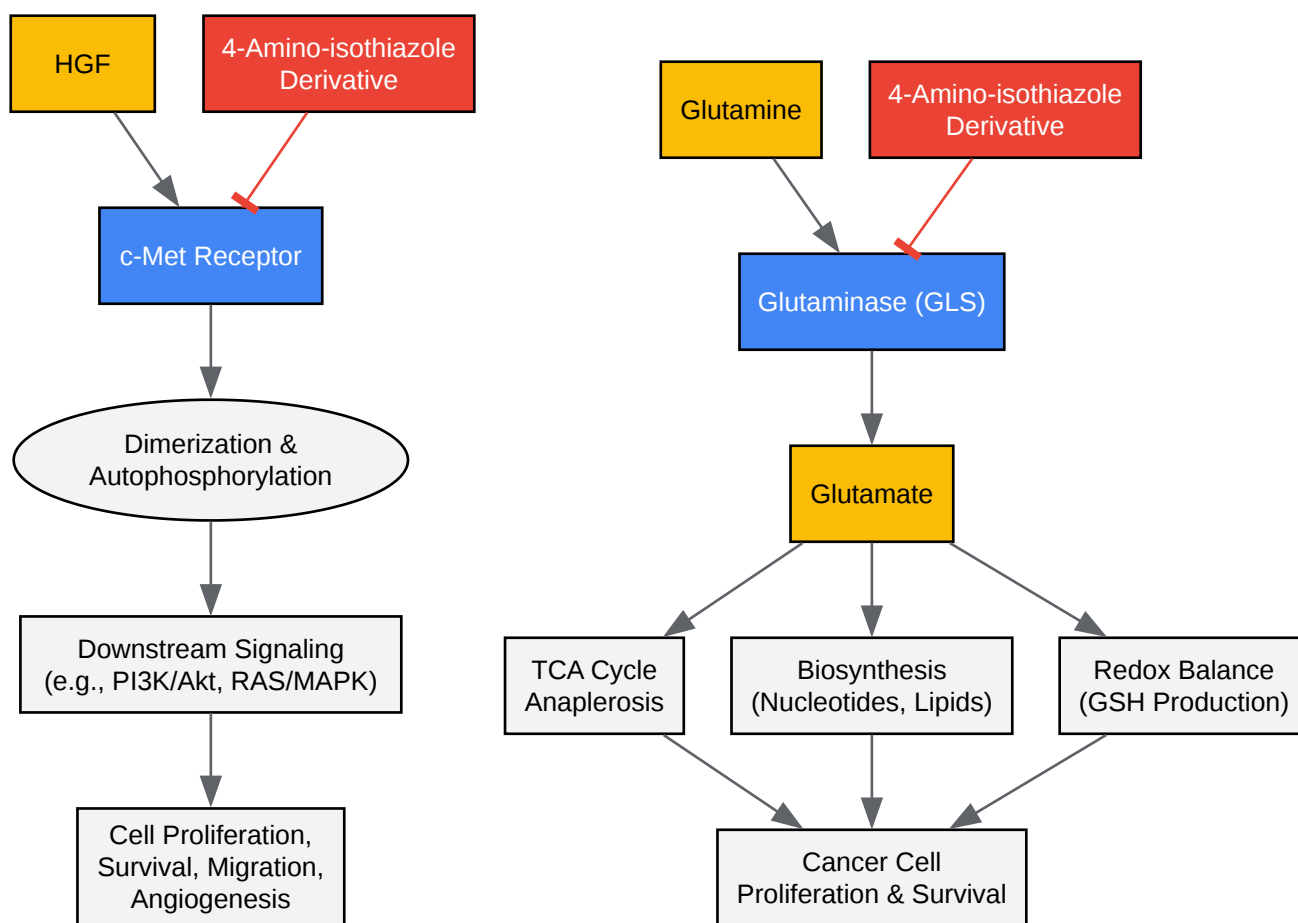
amino-isothiazoles via the Buchwald-Hartwig amination is therefore a critical step in the exploration of new therapeutic agents targeting these and other signaling pathways.

These application notes provide a detailed, generalized protocol for the Buchwald-Hartwig amination of 4-bromo-isothiazoles with a variety of primary and secondary amines. While specific examples for 4-bromo-isothiazole are not prevalent in the literature, the provided protocols are based on established and reliable methods for the amination of structurally similar 5-membered heteroaryl halides, such as 4-bromothiazoles.^[7]

Reaction Scheme

The general reaction for the Buchwald-Hartwig amination of a 4-bromo-isothiazole derivative is depicted below:





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